molecular formula C11H21NO3 B2704159 Tert-butyl 6,6-dimethylmorpholine-3-carboxylate CAS No. 2248267-67-4

Tert-butyl 6,6-dimethylmorpholine-3-carboxylate

Cat. No.: B2704159
CAS No.: 2248267-67-4
M. Wt: 215.293
InChI Key: UNUIVTTWGPXQHN-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a morpholine derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,6-dimethylmorpholine-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of this compound as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also include purification steps like distillation or crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6,6-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6,6-dimethylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
  • Tert-butyl 6,6-dimethylmorpholine-4-carboxylate

Comparison: Tert-butyl 6,6-dimethylmorpholine-3-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

tert-butyl 6,6-dimethylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-14-11(4,5)7-12-8/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUIVTTWGPXQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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